molecular formula C18H17F3O B1327698 3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898794-30-4

3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No. B1327698
CAS RN: 898794-30-4
M. Wt: 306.3 g/mol
InChI Key: GSJIRNIXYAHVMP-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone, also known as TFMPP, is a synthetic compound that is used in scientific research and has a wide range of applications. It is a member of the propiophenone class of compounds and has been studied extensively in the last few decades. It has been used to study various biochemical and physiological effects, and has been used in the synthesis of various compounds.

Scientific Research Applications

Synthesis and Polymer Properties

Research on bisphenols containing methyl groups ortho-substituted to the phenol groups, including compounds similar to 3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone, shows their use in synthesizing poly(aryl ether ketone/sulfone)s. These polymers exhibit good solubility, thermal stability, low dielectric constants, and high light transmittance, making them suitable for applications like optocommunication (Shang et al., 2012).

Anion Exchange Membranes

A series of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were synthesized using compounds structurally related to this compound. These membranes show high alkaline stability and good hydroxide conductivity, useful for applications such as fuel cells (Shi et al., 2017).

Chemical Reactions and Complex Formation

In a study involving 2-(2′,6′-dimethylphenylazo)-4-methylphenol, a compound with a structural resemblance to the subject chemical, interesting reactions like rhodium-assisted C–C bond activation and alkyl group migration were observed. Such reactions demonstrate the potential of similar compounds in complex formation and catalysis (Baksi et al., 2007).

Electrochemical Properties

Research into the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, which include derivatives similar to this compound, explores their potential in applications like nonlinear optical materials and organic electronics (Schreivogel et al., 2006).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This involves a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new reactions it could be used in .

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-7-8-14(13(2)11-12)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJIRNIXYAHVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644695
Record name 3-(2,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898794-30-4
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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